p-Tyramine-d4 Hydrochloride

概要

説明

チラミン-d4 (塩酸塩) は、チロシンというアミノ酸から生じる天然のモノアミン化合物であるチラミンの重水素化形態です。 ガスクロマトグラフィーまたは液体クロマトグラフィー質量分析法によりチラミンを定量化するための内部標準として一般的に使用されます 。 チラミン自体は、ストレスやその他の機能に対する体の反応に関与する神経伝達物質であるカテコールアミンの放出を誘発する役割で知られています .

準備方法

合成経路と反応条件: チラミン-d4 (塩酸塩) の合成には、チラミンの重水素化が含まれます 反応条件には、通常、重水素化試薬と溶媒の使用が含まれ、分子内の特定の位置に重水素原子を組み込むことが保証されます .

工業的製造方法: チラミン-d4 (塩酸塩) の工業的製造は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、重水素化化合物の純度と一貫性を確保するための厳格な品質管理が含まれます。 最終製品は、通常、その同位体純度と化学組成を確認するための厳格な試験を受けます .

化学反応の分析

反応の種類: チラミン-d4 (塩酸塩) は、次のようなさまざまな化学反応を起こします。

酸化: チラミンは酸化されて対応するアルデヒドまたは酸を形成することができます。

還元: 還元反応により、チラミンは対応するアミン誘導体に変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主な生成物:

酸化: 4-ヒドロキシフェニル酢酸。

還元: さまざまなアミン誘導体。

4. 科学研究への応用

チラミン-d4 (塩酸塩) は、その安定な同位体標識のために、科学研究で広く使用されています。その応用には以下のようなものがあります。

化学: さまざまなサンプル中のチラミンを定量化するための分析化学における内部標準として使用されます。

生物学: 神経伝達物質の放出と代謝に関する研究で使用されます。

医学: 体内でのチラミンの代謝と分布を理解するための薬物動態研究で使用されます。

科学的研究の応用

Tyramine-d4 (hydrochloride) is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of tyramine in various samples.

Biology: Employed in studies involving neurotransmitter release and metabolism.

Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of tyramine in the body.

Industry: Utilized in the quality control of food products to monitor tyramine levels

作用機序

チラミン-d4 (塩酸塩) は、チラミンの作用を模倣することにより、その効果を発揮します。チラミンは、神経終末からノルエピネフリンやドーパミンなどのカテコールアミンを放出させます。この放出は、トレースアミン関連受容体1 (TAAR1) の活性化を介して媒介されます。 TAAR1との相互作用は、心拍数と血圧の上昇など、さまざまな生理学的反応を引き起こします .

類似化合物:

チラミン: チラミン-d4 (塩酸塩) の非重水素化形態。

フェニルエチルアミン: 構造と機能が類似した別のモノアミン化合物。

オクトパミン: 生理学的効果が類似した生体アミン

独自性: チラミン-d4 (塩酸塩) は、重水素化されているため、分析目的のための理想的な内部標準となります。 重水素原子の存在により、質量分析法に特有の特性が得られ、複雑な生物学的サンプル中のチラミンを正確に定量化および分析することができます .

類似化合物との比較

Tyramine: The non-deuterated form of Tyramine-d4 (hydrochloride).

Phenylethylamine: Another monoamine compound with similar structure and function.

Octopamine: A biogenic amine with similar physiological effects

Uniqueness: Tyramine-d4 (hydrochloride) is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. The presence of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification and analysis of tyramine in complex biological samples .

生物活性

p-Tyramine-d4 Hydrochloride is a stable isotope-labeled compound of tyramine, a biogenic amine involved in various physiological processes. This compound is utilized in research to track metabolic pathways and understand the biological mechanisms of trace amines. This article reviews the biological activity of this compound, focusing on its interactions, effects on neurotransmitter systems, and potential implications in clinical settings.

- Chemical Formula : CHDClNO

- Molecular Weight : 177.66 g/mol

- CAS Number : 1189884-47-6

- Appearance : White solid

This compound is primarily recognized for its role in modulating neurotransmitter release and its interaction with monoamine oxidase (MAO) enzymes. Research indicates that tyramine can influence the levels of catecholamines and other neurotransmitters, potentially affecting mood and behavior.

-

Monoamine Oxidase Inhibition :

- Studies have demonstrated that tyramine derivatives can inhibit MAO activity, which is crucial for the breakdown of monoamines like dopamine and serotonin. Inhibition of MAO leads to increased levels of these neurotransmitters, which can have significant implications for mood regulation and neuroprotection .

-

Trace Amine Receptor Activation :

- p-Tyramine and its isotopically labeled form are known to activate trace amine-associated receptors (TAARs), which are implicated in various neurological functions. Activation of these receptors may modulate dopaminergic signaling pathways, influencing conditions such as depression and Parkinson's disease .

Clinical Implications

Recent research highlights the potential clinical relevance of this compound in understanding neurodegenerative diseases and psychiatric disorders. For instance:

- Parkinson's Disease : Elevated levels of trace amines, including tyramine, have been observed in patients with Parkinson's disease (PD). Studies suggest that these compounds may serve as biomarkers for disease progression, indicating their importance in early diagnosis and treatment strategies .

- Depression : The modulation of monoamines through MAO inhibition by compounds like p-Tyramine-d4 may offer therapeutic avenues for treating depression. The ability to enhance serotonin and dopamine levels could provide a basis for developing antidepressant therapies .

Table 1: Comparison of Biological Activity

| Property | This compound | Tyramine (Natural) |

|---|---|---|

| MAO Inhibition IC50 (μM) | 7.19 ± 0.32 | Varies |

| Trace Amine Receptor Activity | Yes | Yes |

| Clinical Relevance | High | Moderate |

Case Studies

- Study on Trace Amine Levels in Parkinson's Disease :

- Monoamine Modulation in Depression :

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying p-Tyramine-d4 Hydrochloride in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, as demonstrated for structurally similar compounds like clonidine hydrochloride. A validated method involves a Kromasil C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate. Calibration curves should cover 1.09–10.90 μg/mL with linear regression (r ≥ 0.9999) . Spectrophotometric methods, such as oxidative coupling reactions (e.g., 4-aminoantipyrine-based assays), may also be adapted for quantification .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow Tyramine Hydrochloride safety guidelines:

- Use personal protective equipment (PPE) and ensure proper ventilation (P403 + P233).

- Store in airtight containers away from light and moisture.

- In case of exposure, seek immediate medical attention (P312) and decontaminate affected areas .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct forced degradation studies under acidic (HCl), alkaline (NaOH), oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV light) conditions. Monitor degradation products using HPLC-UV or LC-MS to ensure the method is stability-indicating. Acceptance criteria include ≥90% recovery of the parent compound and resolution of degradation peaks .

Advanced Research Questions

Q. How can isotopic purity of this compound be confirmed, and what analytical challenges arise?

- Methodological Answer : Use nuclear magnetic resonance (¹H NMR) to verify the absence of proton signals at deuterated positions. Mass spectrometry (MS) should confirm the expected m/z ratio (e.g., +4 Da shift) and isotopic abundance (>98% deuterium incorporation). Challenges include distinguishing deuterated analogs from non-deuterated impurities during chromatography. Optimize separation using gradient elution or tandem MS for specificity .

Q. What experimental design considerations are critical for tracer studies using this compound in pharmacokinetic research?

- Methodological Answer :

- Dose Selection : Ensure isotopic tracer doses are sub-pharmacological to avoid perturbing endogenous systems.

- Matrix Effects : Validate extraction efficiency from biological fluids (e.g., plasma) using deuterated internal standards.

- Data Normalization : Correct for ion suppression/enhancement in LC-MS/MS via matrix-matched calibration curves .

Q. How should researchers resolve contradictions between in vitro and in vivo metabolic data for this compound?

- Methodological Answer :

- Cross-Validation : Replicate in vitro assays (e.g., liver microsomes) with in vivo samples (rodent plasma/tissue) using the same analytical method.

- Isotope Effects : Assess deuterium-induced metabolic rate differences (e.g., via kinetic isotope effect studies) using parallel experiments with non-deuterated Tyramine HCl .

Q. What strategies optimize the synthesis of this compound to achieve >99% isotopic purity?

- Methodological Answer :

- Deuteration : Catalytic exchange using deuterium oxide (D₂O) under acidic conditions.

- Purification : Recrystallize in deuterated solvents (e.g., D₂O/ethanol-d6) to remove protonated contaminants.

- Quality Control : Validate via elemental analysis (C, H, N, Cl), Karl Fischer titration (water content ≤0.5%), and pharmacopoeial tests (sulfated ash ≤1.0 mg/g) .

Q. Method Validation and Data Analysis

Q. What parameters are essential for validating an HPLC-UV method for this compound?

- Methodological Answer :

- Linearity : R² ≥ 0.999 over the working range (e.g., 1–50 μg/mL).

- Accuracy : Recovery rates of 98–102% via spiked samples.

- Precision : Intraday/interday relative standard deviation (RSD) ≤2%.

- LOD/LOQ : Typically 0.1 μg/mL and 0.3 μg/mL, respectively .

Q. How can researchers mitigate matrix interference when analyzing this compound in complex biological samples?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + cation exchange).

- Internal Standards : Deuterated analogs (e.g., Tyramine-d6 HCl) correct for ion suppression.

- Chromatographic Optimization : Adjust pH and organic solvent composition to separate analytes from endogenous compounds .

特性

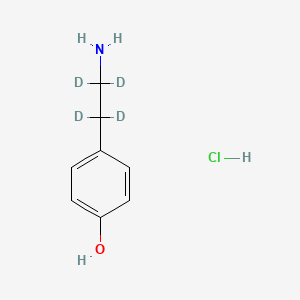

IUPAC Name |

4-(2-amino-1,1,2,2-tetradeuterioethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNISDHSYKZAWOK-NXMSQKFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662224 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189884-47-6 | |

| Record name | 4-[2-Amino(~2~H_4_)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。